molecular formula C15H11N3O3 B5781744 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5781744
M. Wt: 281.27 g/mol
InChI Key: PCXYSOBSSAPRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the group of oxadiazoles, which are known for their diverse biological activities and have been extensively studied for their medicinal properties.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been reported to modulate the immune system and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and oxidative stress and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One of the areas of interest is its potential as an antiviral agent, as it has been reported to have activity against several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Another area of interest is its potential as a material for the fabrication of organic electronic devices due to its unique electronic properties. Further studies are also needed to investigate its potential as an antifungal agent and its mechanism of action in various biological systems.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method is well-established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential as an antiviral, antifungal, and material for organic electronic devices.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved by reacting 3-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is further cyclized to form the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, this compound has shown promising results as an antimicrobial, anticancer, and anti-inflammatory agent. It has also been reported to have potential as an anticonvulsant and antidiabetic agent.

properties

IUPAC Name

3-(3-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-4-2-5-11(8-10)14-16-15(21-17-14)12-6-3-7-13(9-12)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXYSOBSSAPRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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